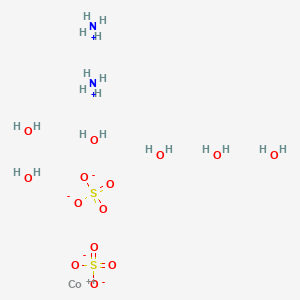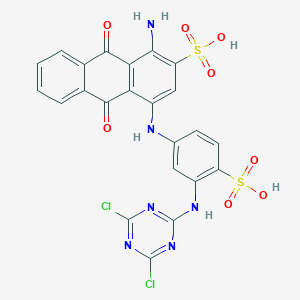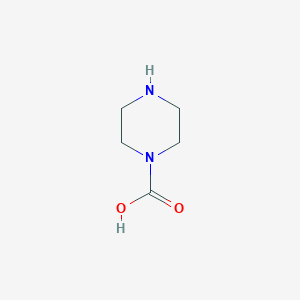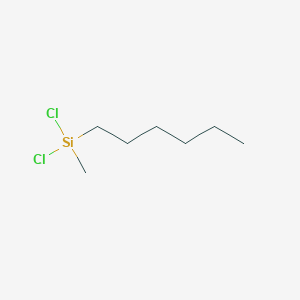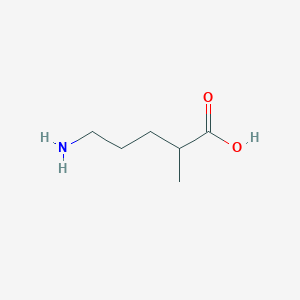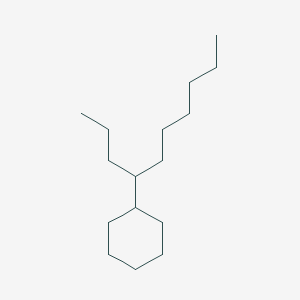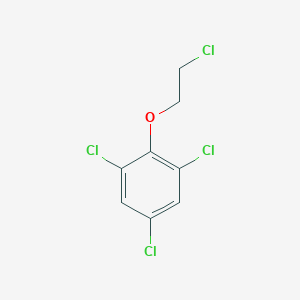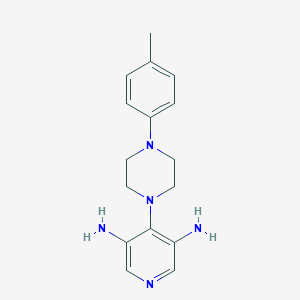
Piperazine, 1-(3,5-diamino-4-pyridyl)-4-(p-tolyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine, 1-(3,5-diamino-4-pyridyl)-4-(p-tolyl)-, commonly known as PDP, is a compound of interest in the field of medicinal chemistry. It is a piperazine derivative that has been studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
The mechanism of action of PDP is not fully understood, but it is believed to involve the inhibition of various signaling pathways. In cancer cells, PDP has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. In inflammation cells, PDP has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. In neurological cells, PDP has been shown to inhibit the JNK pathway, which is involved in cell death.
Effets Biochimiques Et Physiologiques
PDP has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, PDP has been shown to induce apoptosis, inhibit angiogenesis, and reduce cell migration and invasion. In inflammation cells, PDP has been shown to reduce the production of pro-inflammatory cytokines, inhibit the activation of NF-κB, and reduce oxidative stress. In neurological cells, PDP has been shown to have neuroprotective effects, improve cognitive function, and reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
PDP has several advantages for lab experiments, including its high purity, stability, and solubility in water. However, PDP also has some limitations, including its low bioavailability and potential toxicity at high concentrations. Therefore, careful consideration should be taken when designing experiments using PDP.
Orientations Futures
There are several future directions for the study of PDP. First, more research is needed to fully understand the mechanism of action of PDP. Second, the potential therapeutic applications of PDP in other diseases, such as cardiovascular disease and metabolic disorders, should be explored. Third, the development of PDP analogs with improved bioavailability and efficacy should be pursued. Finally, the use of PDP in combination with other drugs or therapies should be investigated to enhance its therapeutic potential.
Conclusion
In conclusion, PDP is a compound of interest in the field of medicinal chemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on PDP has the potential to lead to the development of new therapeutic agents for various diseases.
Méthodes De Synthèse
The synthesis of PDP involves the reaction of 3,5-diaminopyridine with p-tolylmagnesium bromide. The reaction yields PDP as a white crystalline solid with a melting point of 179-180°C. The purity of the compound can be confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
PDP has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, PDP has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, PDP has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurological disorder research, PDP has been shown to have neuroprotective effects and improve cognitive function.
Propriétés
Numéro CAS |
14549-73-6 |
|---|---|
Nom du produit |
Piperazine, 1-(3,5-diamino-4-pyridyl)-4-(p-tolyl)- |
Formule moléculaire |
C16H21N5 |
Poids moléculaire |
283.37 g/mol |
Nom IUPAC |
4-[4-(4-methylphenyl)piperazin-1-yl]pyridine-3,5-diamine |
InChI |
InChI=1S/C16H21N5/c1-12-2-4-13(5-3-12)20-6-8-21(9-7-20)16-14(17)10-19-11-15(16)18/h2-5,10-11H,6-9,17-18H2,1H3 |
Clé InChI |
SRCHGEWLPQAGEZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C3=C(C=NC=C3N)N |
SMILES canonique |
CC1=CC=C(C=C1)N2CCN(CC2)C3=C(C=NC=C3N)N |
Autres numéros CAS |
14549-73-6 |
Synonymes |
4-[4-(4-Methylphenyl)-1-piperazinyl]-3,5-pyridinediamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



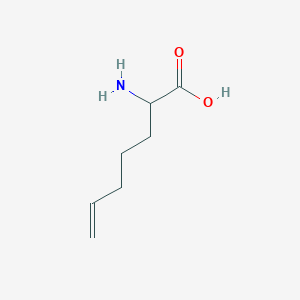
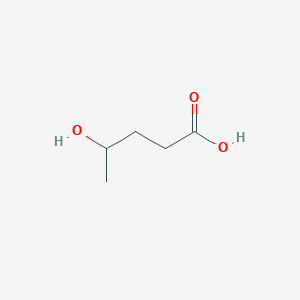
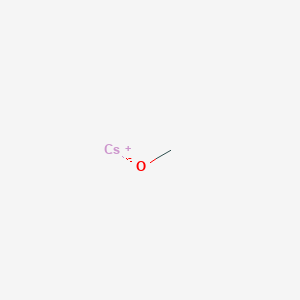
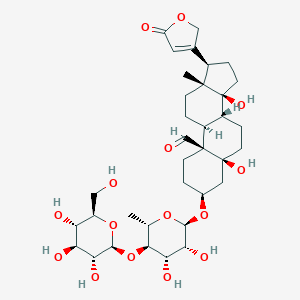
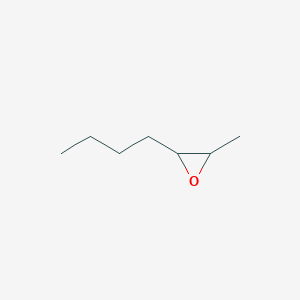
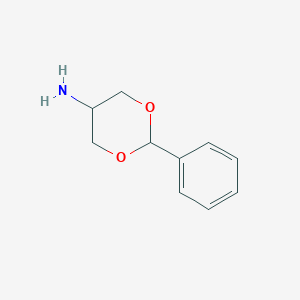
![Ethanol, 2,2'-[[4-[(2-bromo-6-chloro-4-nitrophenyl)azo]-3-chlorophenyl]imino]bis-](/img/structure/B78617.png)
